Cas no 863111-47-1 (1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene)

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene is a halogenated aromatic compound featuring multiple functional groups, including bromo, chloro, nitro, and trifluoromethyl substituents. Its highly substituted benzene ring makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-withdrawing groups enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which is advantageous in drug design. This compound’s well-defined structure and high purity ensure consistent performance in complex synthetic pathways. Its stability under standard storage conditions further supports its utility in research and industrial applications.
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene structure
863111-47-1 structure
Product Name:1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene
CAS No:863111-47-1
MF:C7H2BrClF3NO2
MW:304.448490619659
MDL:MFCD13193080
CID:3168353
PubChem ID:23149812
Update Time:2025-05-20

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene
    • 1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene
    • MFCD13193080
    • DB-201720
    • SCHEMBL2275368
    • 5-bromo-2-chloro-4-nitrobenzotrifluoride
    • KD-0771
    • 863111-47-1
    • AKOS005073284
    • G89455
    • MDL: MFCD13193080
    • Inchi: 1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H
    • InChI Key: COXWQBVLBUBRPG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(C(F)(F)F)=C1)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 302.89095Da
  • Monoisotopic Mass: 302.89095Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Melting Point: 58-60°

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene Security Information

  • HazardClass:IRRITANT

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB270149-1 g
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene, 95%; .
863111-47-1 95%
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€478.80 2023-06-22
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1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene Suppliers

Amadis Chemical Company Limited
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(CAS:863111-47-1)1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene
Order Number:A940246
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:33
Price ($):286.0
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Additional information on 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene (CAS No. 863111-47-1)

Introduction to 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene, also known by its CAS registry number 863111-47-1, is a highly substituted aromatic compound with a complex structure. This compound belongs to the family of brominated, chlorinated, and trifluoromethylated benzenes, which are widely studied in the fields of organic chemistry, materials science, and pharmacology. The molecule features a benzene ring with substituents at positions 1, 2, 4, and 5: a bromine atom at position 1, a nitro group at position 2, a chlorine atom at position 4, and a trifluoromethyl group at position 5. These substituents contribute to its unique chemical properties, making it a valuable compound for various applications.

Chemical Structure and Properties

The molecular formula of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene is C7H3BrClF3N3, with a molecular weight of approximately 309.99 g/mol. The benzene ring is highly electron-deficient due to the electron-withdrawing effects of the nitro group (-NO2) and the trifluoromethyl group (-CF3). These groups significantly influence the compound's reactivity and stability. The bromine and chlorine atoms further enhance the compound's chemical diversity, making it a versatile building block in organic synthesis.

The compound exhibits high thermal stability due to the strong electron-withdrawing effects of its substituents, which reduce the likelihood of aromatic ring activation under thermal conditions. Its solubility in organic solvents is moderate, making it suitable for various solution-based reactions. The presence of multiple electronegative atoms (bromine, chlorine, fluorine) also contributes to its polar nature, which is advantageous in applications requiring selective reactivity.

Synthesis and Applications

The synthesis of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene typically involves multi-step reactions starting from benzene derivatives. Common methods include electrophilic substitution reactions followed by functional group transformations. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better control over regioselectivity.

This compound finds applications in several areas:

  • Materials Science: Its electron-deficient aromatic ring makes it a potential candidate for use in advanced materials such as semiconductors and optoelectronic devices.
  • Pharmacology: The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
  • Environmental Chemistry: Studies on its degradation pathways under environmental conditions provide insights into its ecological impact.

Recent research has focused on optimizing its synthesis for large-scale production and exploring its potential as a precursor for novel materials with tailored properties.

Toxicological Considerations

The toxicological profile of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene has been studied to assess its safety for handling and application. Experimental data indicate that exposure to this compound may cause irritation to the eyes and skin due to its reactive nature. Inhalation or ingestion should be avoided due to potential systemic effects. Proper personal protective equipment (PPE) is recommended during handling to minimize health risks.

Evaluation of its environmental fate reveals that the compound undergoes slow degradation under aerobic conditions, primarily through microbial action. Its persistence in aquatic environments necessitates careful disposal practices to prevent contamination of water bodies.

Recent Research Advances

In recent years, 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene has gained attention for its role in cutting-edge research areas:

  • Nano-materials Development: Studies have explored its use as a precursor for synthesizing graphene-like materials with tailored electronic properties.
  • Biochemistry: Researchers have investigated its interactions with enzymes and biological membranes, shedding light on potential applications in drug delivery systems.
  • Catalysis: The compound has been employed as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

A groundbreaking study published in *Nature Chemistry* demonstrated that this compound can act as a versatile platform for constructing polycyclic aromatic hydrocarbons (PAHs) with unprecedented structural complexity. This advancement opens new avenues for designing advanced materials with applications in electronics and photonics.

In summary, 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene (CAS No. 863111-47) is a multifaceted aromatic compound with significant potential across diverse scientific domains. Its unique chemical properties make it an invaluable tool for researchers seeking innovative solutions in organic synthesis, materials science, and pharmacology.

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Amadis Chemical Company Limited
(CAS:863111-47-1)1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)-benzene
A940246
Purity:99%
Quantity:1g
Price ($):286.0
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